Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLERZSQBJSIOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543549 | |
| Record name | Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53090-44-1 | |
| Record name | Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate involves the condensation of ethyl acetoacetate with 2,5-dichlorobenzaldehyde under basic conditions. This typically proceeds via a Claisen-Schmidt condensation (also known as an aldol condensation) followed by esterification to yield the desired β-ketoester compound.
-
$$
\text{2,5-dichlorobenzaldehyde} + \text{ethyl acetoacetate} \xrightarrow[\text{base}]{\text{NaOEt or NaOH}} \text{this compound}
$$ -
- Base: Sodium ethoxide (NaOEt) or sodium hydroxide (NaOH)
- Solvent: Ethanol or other suitable polar solvents
- Temperature: Ambient to reflux temperatures (25–80 °C)
- Reaction Time: Several hours (4–12 h depending on scale and conditions)
This method allows for good control over the reaction, yielding high purity products suitable for further applications.
Industrial Scale Production
On an industrial scale, the synthesis is optimized for yield, purity, and cost-effectiveness. Key considerations include:
- Use of continuous flow reactors to improve heat and mass transfer.
- Controlled temperature and pressure to minimize side reactions.
- Catalysts or phase-transfer agents to enhance reaction rates.
- Purification steps such as crystallization or column chromatography for product isolation.
Industrial processes may also incorporate solvent recycling and in-line monitoring to ensure consistent product quality.
Purification Techniques
Post-synthesis, purification is crucial to obtain the compound at high purity (typically ≥98%). Common purification methods include:
- Recrystallization: Using solvents like methanol or ethanol to crystallize the product.
- Column Chromatography: Silica gel chromatography to separate impurities.
- Phase Separation: Extraction techniques to remove by-products and unreacted starting materials.
A patent on purification of pyruvic acid derivatives highlights the importance of phase separation and careful control of reaction stoichiometry to avoid contamination by starting materials or side products.
Preparation of Stock Solutions
For research and application purposes, this compound is often prepared as stock solutions. According to product data from reputable chemical suppliers:
| Amount of Compound | Solvent Volume for 1 mM | Solvent Volume for 5 mM | Solvent Volume for 10 mM |
|---|---|---|---|
| 1 mg | 3.83 mL | 0.766 mL | 0.383 mL |
| 5 mg | 19.15 mL | 3.83 mL | 1.915 mL |
| 10 mg | 38.30 mL | 7.66 mL | 3.83 mL |
Alternative Synthetic Approaches and Research Findings
While the Claisen-Schmidt condensation is the most common method, alternative synthetic routes have been reported in literature for related pyruvic acid derivatives:
- Reaction of halides with ethyl 1,3-dithian-2-carboxylate followed by deprotection steps.
- Use of organic magnesium compounds reacting with diethyl oxalate derivatives.
These methods are less commonly applied to this compound but provide insight into synthetic versatility and potential for process improvement.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | 2,5-dichlorobenzaldehyde + Ethyl acetoacetate | Base (NaOEt), ethanol, reflux | High yield, straightforward | Requires purification steps |
| Halide + Ethyl 1,3-dithiane carboxylate | Halide precursor + dithiane ester | Base (NaH), deprotection steps | Alternative route, selective | More complex, multi-step |
| Organomagnesium + Diethyl oxalate | Grignard reagent + diethyl oxalate | Anhydrous conditions | Useful for related pyruvic acids | Possible contamination issues |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in the formation of ethyl 3-(2,5-dichlorophenyl)-3-hydroxypropanoate.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Properties of Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate and Analogs
*Similarity indices computed based on structural overlap (0–1 scale) .
Key Research Findings
Substituent Position and Reactivity
- 2,5-Dichloro vs. 2,4-Dichloro Isomers : The 2,5-dichloro derivative exhibits greater steric hindrance at the ortho position compared to the 2,4-isomer. This difference impacts reactivity in cyclization reactions, as seen in the synthesis of pyrrole-based inhibitors .
- 3,5-Dichloro Derivative : The para-substituted 3,5-dichloro analog shows higher symmetry and crystallinity, contributing to its commercial availability at 95% purity for pharmaceutical applications .
Halogen Effects
- Chlorine vs. Fluorine: Fluorinated analogs like ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate exhibit reduced electron-withdrawing effects compared to chlorinated derivatives, altering their behavior in nucleophilic acyl substitution reactions .
Biological Activity
Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 261.10 g/mol. Its structure features a carbonyl group adjacent to an ester functional group, which plays a significant role in its reactivity and biological properties.
1. Anti-Inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.
- Case Study: A study evaluated the compound's effectiveness in reducing inflammation in animal models. Results demonstrated a significant reduction in inflammatory markers when treated with the compound compared to control groups (p < 0.01) .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains.
- Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound may be effective against certain resistant strains.
3. Anticancer Potential
Recent studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cell lines.
- Research Findings: In vitro assays showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in MDA-MB-231 breast cancer cells. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various biological targets such as enzymes and receptors, modulating their activity and influencing biochemical pathways.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with structurally similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | Anti-inflammatory and antimicrobial | |
| Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate | Anticancer properties |
This comparative analysis highlights the influence of structural variations on biological activity.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate?
The compound is typically synthesized via Claisen condensation, where ethyl acetoacetate reacts with 2,5-dichlorobenzoyl chloride in the presence of a base (e.g., sodium hydride) to form the β-ketoester. Alternatively, methods involving ammonium formate and molecular sieves in ethanol under reflux (as seen in structurally similar compounds) may optimize yield .
Q. How is this compound characterized to confirm its structure and purity?
Routine characterization employs nuclear magnetic resonance (NMR; ¹H/¹³C), infrared spectroscopy (IR) to confirm carbonyl groups (~1700 cm⁻¹), and mass spectrometry (MS) for molecular ion validation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures purity (>95%) .
Q. What are its primary applications in synthetic chemistry?
It serves as a key intermediate for synthesizing bioactive molecules, such as heterocyclic compounds (e.g., pyrrolopyrimidines) and enzyme inhibitors. Its β-ketoester moiety enables diverse reactions, including cyclization and nucleophilic substitutions .
Advanced Research Questions
Q. How can synthetic yields be improved, and what factors influence reaction efficiency?
Catalyst selection (e.g., Lewis acids like ZnCl₂) and solvent polarity significantly impact yields. For example, polar aprotic solvents (DMF, THF) enhance reactivity in Claisen condensations. Microwave-assisted synthesis may reduce reaction times .
Q. What computational methods are used to predict the compound’s reactivity or electronic properties?
Density functional theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies model interactions with biological targets (e.g., enzymes) .
Q. How should researchers resolve contradictory analytical data (e.g., unexpected NMR peaks)?
Contradictions may arise from impurities, tautomerism, or regioisomers. Validate results using 2D NMR (COSY, HSQC) and compare with computational predictions (e.g., ChemDraw simulations). Re-crystallization or column chromatography can isolate pure forms .
Q. What are the stability considerations under varying storage conditions?
The compound is stable in inert atmospheres (N₂/Ar) at −20°C but may degrade via hydrolysis of the ester group in humid environments. Accelerated stability studies (40°C/75% RH) assess degradation pathways, monitored by HPLC .
Q. How can structure-activity relationships (SAR) be explored using derivatives of this compound?
Systematic modification of substituents (e.g., halogen position on the phenyl ring) and evaluation of bioactivity (e.g., antimicrobial assays) reveal critical functional groups. For example, 2,5-dichloro substitution enhances lipophilicity and target binding .
Q. Methodological Notes
- Synthesis Optimization : Use controlled reagent stoichiometry and inert conditions to minimize side reactions .
- Analytical Validation : Cross-reference spectral data with databases (e.g., SciFinder) and employ hyphenated techniques (LC-MS) for trace impurity detection .
- Safety Protocols : Follow GHS guidelines for chlorinated compounds—use fume hoods, PPE, and waste disposal protocols for halogenated byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
